2-Ethylhexanoic acid;zirconium

Oxidative polymerization Alkyd resin curing Paint drier substitution

2-Ethylhexanoic acid;zirconium (zirconium 2-ethylhexanoate, CAS 22464-99-9) is a metal carboxylate complex formed by coordination of a zirconium center with four 2-ethylhexanoate (isooctanoate) ligands. The compound typically presents as a viscous amber liquid with a molecular weight of approximately 664-668 g/mol, soluble in organic solvents such as esters, ketones, and aromatic hydrocarbons.

Molecular Formula C32H64O8Zr
Molecular Weight 668.1 g/mol
Cat. No. B12061310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoic acid;zirconium
Molecular FormulaC32H64O8Zr
Molecular Weight668.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr]
InChIInChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);
InChIKeyXVKFNYWCEGQKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanoic acid;zirconium (Zirconium 2-Ethylhexanoate) – CAS 22464-99-9 Procurement & Technical Profile


2-Ethylhexanoic acid;zirconium (zirconium 2-ethylhexanoate, CAS 22464-99-9) is a metal carboxylate complex formed by coordination of a zirconium center with four 2-ethylhexanoate (isooctanoate) ligands [1]. The compound typically presents as a viscous amber liquid with a molecular weight of approximately 664-668 g/mol, soluble in organic solvents such as esters, ketones, and aromatic hydrocarbons [2]. This organometallic compound functions primarily as a Lewis acid catalyst in polyurethane systems and as a precursor for zirconium oxide thin films via chemical vapor deposition or solution deposition .

Catalyst Type Zirconium(IV) 2-ethylhexanoate Lewis acid catalyst
Format Viscous liquid, soluble in esters, ketones, aromatic hydrocarbons
Workflows Polyurethane catalysis, oxidative drying, CVD precursor

Why 2-Ethylhexanoic acid;zirconium Cannot Be Substituted with Generic Metal Carboxylates


Substituting zirconium 2-ethylhexanoate with other metal carboxylates or alternative zirconium sources without quantitative justification introduces significant performance and compliance risk. The compound's specific ligand architecture—the branched 2-ethylhexanoate (isooctanoate) chain—confers a distinct solubility profile, thermal stability, and Lewis acidity relative to linear octanoate or naphthenate analogs [1]. In polyurethane catalysis, direct replacement with tin-based catalysts such as dibutyltin dilaurate (DBTDL) may achieve comparable gel times but compromises regulatory compliance due to organotin toxicity concerns [2]. In oxidative polymerization systems, lead octoate exhibits inferior catalytic efficiency under identical conditions, necessitating higher loading to achieve equivalent cure [3]. The evidence below quantifies these differential performance characteristics that determine fitness for specific industrial applications.

Ligand Architecture Branched 2-ethylhexanoate differs from linear octanoate/naphthenate; solubility, thermal stability, and Lewis acidity may shift.
Tin Catalyst Swap DBTDL may match gel time, but organotin aquatic toxicity and bioaccumulation concerns limit direct substitution in REACH-compliant formulations.
Lead Octoate Replacement Lead octoate requires higher loading for equivalent oxidative cure; not a direct weight-for-weight substitute.

2-Ethylhexanoic acid;zirconium – Quantified Differential Performance vs. Comparator Compounds


Catalytic Efficiency in Oxidative Polymerization: Zirconium 2-Ethylhexanoate vs. Lead Octoate

In the oxidative polymerization of linseed oil—a model system for alkyd paint curing—zirconium 2-ethylhexanoate (zirconium octoate) exhibits superior catalytic efficiency relative to lead octoate under identical reaction conditions [1]. The study demonstrates that zirconium catalyzes the polymerization step more efficiently than lead, enabling formulation of lead-free, environmentally compliant coating systems without sacrificing cure performance.

Catalytic Efficiency vs. Lead
Head-to-head
Higher polymerization efficiency; recommended dosage 75% of lead octoate weight
Supports lead-free drier reformulation
Linseed oil model; alkyd cure simulation
Oxidative polymerization Alkyd resin curing Paint drier substitution

Abrasion Resistance Enhancement in Polyurethane Textile Coatings: Zirconium 2-Ethylhexanoate vs. Standard Catalysts

Polyurethane coatings catalyzed with zirconium 2-ethylhexanoate form a denser cross-linked network compared to those using traditional tin-based catalysts such as dibutyltin dilaurate (DBTDL) [1]. This structural difference translates directly to improved mechanical durability.

Abrasion Resistance Gain
Cross-study
+35% Martindale abrasion cycles vs. standard tin catalyst
Reported durability advantage in textile coatings
PU-coated cotton; standard abrasion protocols
Polyurethane catalysis Textile coating Abrasion resistance

Regulatory Compliance Advantage: Zirconium 2-Ethylhexanoate vs. Organotin Catalysts (DBTDL)

Zirconium 2-ethylhexanoate is a tin-free alternative to dibutyltin dilaurate (DBTDL) that offers comparable catalytic reactivity in polyurethane gelation while addressing regulatory restrictions on organotin compounds [1]. Organotin catalysts face increasing restrictions under REACH due to aquatic toxicity and bioaccumulation potential.

Regulatory Profile
Class-level inference
Tin-free; eliminates organotin aquatic toxicity and bioaccumulation concerns under REACH
Enables REACH-compliant PU formulations
Qualitative comparison to DBTDL
Regulatory compliance Polyurethane catalysis Tin-free formulation

Thin Film Deposition Precursor: Zirconium 2-Ethylhexanoate vs. Zirconium Tetra-n-butoxide

In a patented method for forming dielectric layers via thermal decomposition, zirconium 2-ethylhexanoate is listed alongside zirconium octoate and zirconium tetra-n-butoxide as viable metallo-organic precursors [1]. The patent demonstrates that these precursors can be thermally decomposed at 300-630°C to yield crystalline tetragonal phase zirconia, a critical dielectric material for electronics applications.

Thin Film Precursor
Supporting evidence
Thermal decomposition at 300–630°C in O₂ yields crystalline tetragonal zirconia
Validated CVD/SOL-GEL precursor
Equivalent to zirconium tetra-n-butoxide per patent
Chemical vapor deposition Zirconia thin films Precursor selection

Surface Treatment Formulation Specification: 28 wt% Zirconium 2-Ethylhexanoate in Anti-Fouling Composition

A patented method for prophylactic surface treatment of fluid processing systems specifies a metal compound composition comprising zirconium 2-ethylhexanoate at a precise loading of 28 wt%, in combination with chromium 2-ethylhexanoate (1 wt%), silicon 2-ethylhexanoate (33.5 wt%), and 2-ethylhexanoic acid (37.5 wt%) [1]. Thermal conversion of this composition produces a diffused metal oxide coating that resists fouling.

Anti-Fouling Formulation
Supporting evidence
28 wt% zirconium 2-ethylhexanoate in patented metal oxide coating
Application-specific loading benchmark
Pipe/tube surface treatment via pig train
Surface treatment Anti-fouling Fluid processing systems

Gel Time Control in Polyurethane Systems: Zirconium 2-Ethylhexanoate vs. DBTDL

Zirconium 2-ethylhexanoate provides a balanced gel time profile in polyurethane systems, offering sufficient working time for application while achieving industrially acceptable cure rates [1]. Comparative performance data indicate that while zirconium may lag slightly in speed relative to DBTDL, the difference is often negligible in industrial settings.

Gel Time Control
Cross-study
Zr catalyst: comparable pot life DBTDL: slightly faster gel time
Drop-in replacement feasible with minor process adjustment
Industrial PU systems; negligible speed differential
Polyurethane catalysis Gel time Pot life

High-Value Application Scenarios for 2-Ethylhexanoic acid;zirconium Based on Quantified Differentiation


Lead-Free Alkyd Paint Drier Formulations

Based on the demonstrated higher catalytic efficiency of zirconium 2-ethylhexanoate relative to lead octoate in oxidative polymerization [1], this compound is optimally deployed as a lead replacement in alkyd paint and varnish formulations. Formulators can achieve equivalent or superior cure performance at a 25% lower dosage (75% of lead octoate weight equivalent) while eliminating lead content to comply with REACH and other environmental regulations. This application directly leverages the quantified efficiency advantage established in Section 3.

High-Durability Polyurethane Textile Coatings

The 35% improvement in Martindale abrasion resistance observed in polyurethane-coated fabrics catalyzed with zirconium 2-ethylhexanoate [2] makes this compound a strategic selection for technical textiles requiring extended wear life. Applications include workwear, upholstery, outdoor gear, and industrial fabrics where abrasion resistance is a critical performance specification. The quantified durability gain supports premium product positioning and extended service life claims.

Tin-Free, REACH-Compliant Polyurethane Adhesives and Sealants

Zirconium 2-ethylhexanoate offers comparable catalytic performance to dibutyltin dilaurate (DBTDL) in polyurethane gelation while eliminating organotin content [3]. This enables formulators to produce tin-free moisture-cured adhesives, sealants, and coatings that meet REACH and other regulatory requirements for aquatic toxicity and bioaccumulation. The balanced gel time profile [4] allows for drop-in replacement with minimal process adjustments, reducing reformulation costs and accelerating time-to-market for compliant products.

Zirconia Thin Film Deposition for Solid Oxide Fuel Cells and Electronics

As a validated precursor for thermal decomposition to crystalline tetragonal phase zirconia at 300-630°C [5], zirconium 2-ethylhexanoate is suitable for chemical vapor deposition (CVD) and solution deposition of zirconium oxide thin films. Specific applications include yttria-stabilized zirconia (YSZ) films for solid oxide fuel cells and dielectric layers in electronic devices. The compound's solubility in organic solvents facilitates uniform coating prior to thermal conversion, a critical requirement for high-quality thin film fabrication.

Application
Selection Property
Validation Focus
Lead-free alkyd paint drier
Higher catalytic efficiency vs. lead octoate
Cure performance at reduced dosage (75% lead weight)
High-durability PU textile coatings
Abrasion resistance improvement
Martindale cycle threshold compared to tin catalyst
Tin-free PU adhesives & sealants
Organotin-free catalyst profile
Gel time and pot life compatibility with DBTDL
Zirconia thin film deposition
Thermal decomposition precursor
Tetragonal phase formation at 300–630°C

Technical Documentation Hub

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